REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][NH2:11]>CO>[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][NH:11][C:3]([NH:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with diisopropyl ether (400 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CNC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |